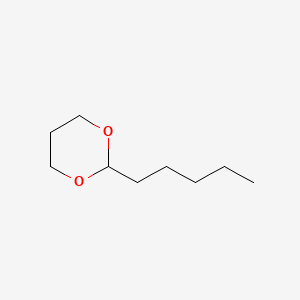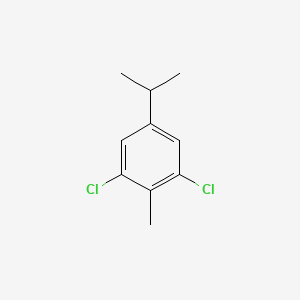
Dichloro-P-cymene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . The reaction typically involves high temperatures to facilitate the exchange with other arenes. For example, the reaction can be represented as: [ [(cymene)RuCl_2]_2 + 2 C_6Me_6 \rightarrow [(C_6Me_6)RuCl_2]_2 + 2 cymene ] Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
Dichloro-P-cymene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often forming different ruthenium complexes.
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as hydrosilylation and hydrogen-borrowing catalysis.
Applications De Recherche Scientifique
Dichloro-P-cymene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organometallic complexes.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of Dichloro-P-cymene involves its interaction with various molecular targets. In medicinal applications, it targets enzymes, peptides, and intracellular proteins, in addition to DNA, allowing it to specifically target cancer cells . The compound’s ability to form stable complexes with these targets is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Dichloro-P-cymene is structurally similar to (benzene)ruthenium dichloride dimer . its unique p-cymene ligand provides distinct advantages, such as enhanced stability and catalytic efficiency . Other similar compounds include:
(Benzene)ruthenium dichloride dimer: Similar structure but different ligand.
RAPTA-C: A ruthenium(II)-arene complex with significant anticancer properties.
Other Ruthenium-Arene Complexes: These complexes share similar structural features but may have different ligands and applications.
This compound stands out due to its versatility in both chemical reactions and scientific research applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
81686-46-6 |
|---|---|
Formule moléculaire |
C10H12Cl2 |
Poids moléculaire |
203.10 g/mol |
Nom IUPAC |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
Clé InChI |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
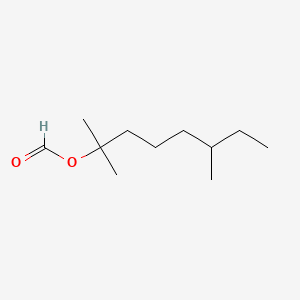
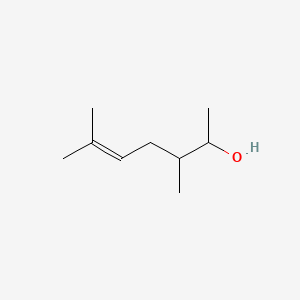
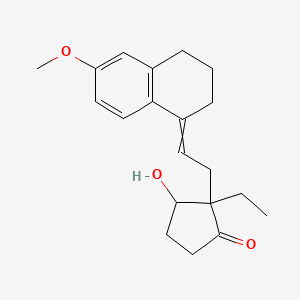
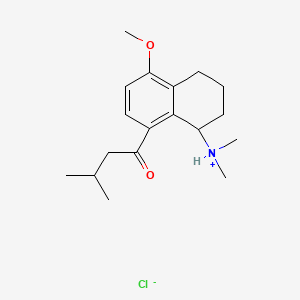
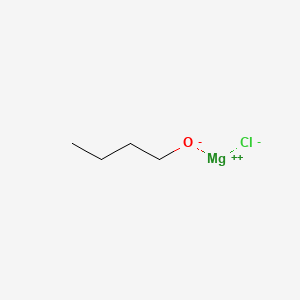
![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
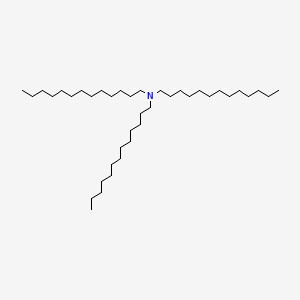
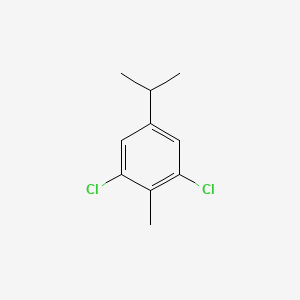
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
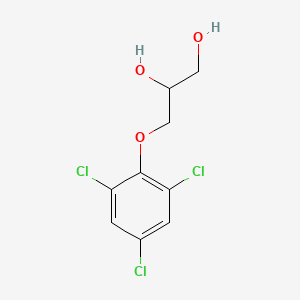
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
